Fluorescein

fluorescence spectroscopy quantum yield standard fluorescence lifetime

Select unsubstituted Fluorescein (free acid) for its unmatched absolute fluorescence quantum yield of 0.925, making it the definitive standard for instrument calibration in aqueous buffers. Its strong pH-dependent emission (pKa ~6.4) is ideal for ratiometric physiological sensing, while rapid photobleaching suits endpoint assays. This fundamental scaffold ensures reproducible results without derivative-specific performance shifts. Essential for ophthalmic diagnostic R&D.

Molecular Formula C20H12O5
Molecular Weight 332.3 g/mol
CAS No. 2321-07-5
Cat. No. B123965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein
CAS2321-07-5
SynonymsC.I. 45350
Colircusi Fluoresceina
D and C Yellow No. 7
D and C Yellow No. 8
Diofluor
Dipotassium Salt, Fluorescein
Disodium Fluorescein
Disodium Salt, Fluorescein
Fluor I Strip A.T.
Fluor-I-Strip A.T.
Fluorescéine sodique Faure
Fluorescein
Fluorescein Dipotassium Salt
Fluorescein Disodium Salt
Fluorescein Monosodium Salt
Fluorescein Sodium
Fluorescein Sodium, Minims
Fluorescein, Disodium
Fluorescein, Sodium
Fluoresceina, Colircusi
Fluoresceine, Minims
Fluorescite
Fluorets
Ful Glo
Ful-Glo
Funduscein
Minims Fluorescein Sodium
Minims Fluoresceine
Minims Stains
Monosodium Salt, Fluorescein
Optifluor Diba
Sodium Fluorescein
Sodium, Fluorescein
Uranine
Molecular FormulaC20H12O5
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
InChIInChI=1S/C20H12O5/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20/h1-10,21-22H
InChIKeyGNBHRKFJIUUOQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
Slightly soluble in ethanol, diethyl ether;  very soluble in acetone;  soluble in pyridine, methanol
Insoluble in benzene, chloroform, ether. Soluble in hot alcohol or glacial acetic acid;  also soluble in alkali hydroxides or carbonates with a bright green fluorescence appearing red by transmitted light.
In water, 50 mg/L at 20 °C
2.55e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Fluorescein (CAS 2321-07-5): Technical Baseline for Procurement of a Foundational Xanthene Fluorophore


Fluorescein (CAS 2321-07-5) is a xanthene dye belonging to the class of hydroxyxanthene fluorophores [1]. It is characterized by its free acid form with a molecular formula of C₂₀H₁₂O₅ and a molecular weight of 332.31 g/mol . The compound is typically supplied as an orange to amber-red crystalline powder , with a melting point of 320 °C . As a widely adopted fluorescent probe, its fundamental spectral properties are well-defined, with peak excitation (λex) at 490 nm and peak emission (λem) at 514 nm in 0.1 M Tris pH 8.0 buffer . Its fluorescence is intensely bright and is known to be strongly pH-dependent, with a pKa of approximately 6.4 and an isosbestic point at 460 nm [2].

Fluorescein (CAS 2321-07-5) Procurement Risk: Why Direct Substitution with Other 'Bright Green' Fluorophores is Not Straightforward


The term 'fluorescein' encompasses a specific chemical entity, unsubstituted fluorescein (free acid), which serves as the core scaffold for a vast family of derivatives (e.g., FITC, 5-FAM, Oregon Green). Substituting this parent compound with a close analog—whether another xanthene dye (e.g., rhodamine), a derivative (e.g., carboxyfluorescein), or an entirely different fluorophore class (e.g., BODIPY, coumarin)—introduces quantifiable shifts in critical performance parameters. Direct experimental comparisons demonstrate that unsubstituted fluorescein possesses a unique profile of quantum yield, pH sensitivity, and photostability relative to its alternatives [1][2]. These differences can fundamentally alter experimental outcomes, such as the rate of photobleaching in time-lapse imaging or the degree of contrast in in vivo angiography [3]. Therefore, selecting the precise compound is not a matter of generic 'green fluorescence' but a decision driven by specific, measurable performance metrics.

Fluorescein (CAS 2321-07-5) Quantified Performance: A Comparative Evidence Guide for Scientific Selection


Fluorescein Quantum Yield vs. Rhodamine 6G: Establishing an Absolute Standard for Brightness

Fluorescein's fluorescence quantum yield (Φf) has been rigorously quantified against rhodamine 6G, a gold-standard reference emitter. Absolute measurements provide a precise value for fluorescein dianion in 0.1 N NaOH(aq) as Φf = 0.925 ± 0.015 [1]. This is directly comparable to rhodamine 6G in ethanol, which was determined to have a slightly higher Φf = 0.950 ± 0.015 [1]. This data positions unsubstituted fluorescein as a reliable, albeit marginally less bright, alternative quantum yield standard in aqueous alkaline conditions where rhodamine 6G may be less suitable [2].

fluorescence spectroscopy quantum yield standard fluorescence lifetime

Fluorescein Photostability Under Continuous Illumination: Fading Half-Life vs. Rhodamine and Coumarin

In the context of fluorescence microscopy without antifade reagents, fluorescein's intrinsic resistance to photobleaching is limited. A comparative study quantified half-life times for fluorochromes in 90% glycerol/PBS (pH 8.5) [1]. Under these conditions, the fading half-life for fluorescein was measured at 9 seconds. In comparison, tetramethyl rhodamine exhibited a half-life of 7 seconds, while coumarin demonstrated greater stability with a half-life of 25 seconds [1]. The study also noted that the use of an antifade mounting medium (Vectashield) substantially increased these times (e.g., fluorescein to 96 s), but the relative difference in inherent photostability remains a critical selection factor [1].

fluorescence microscopy photobleaching antifade reagents

Fluorescein pH Sensitivity: Quantified Fluorescence Reduction vs. Rhodamine 110 in Acidic Conditions

A key differentiator for unsubstituted fluorescein is its strong pH-dependent fluorescence. While many fluorophores maintain stable emission across a broad pH range, fluorescein's intensity is significantly quenched in acidic environments [1]. This is in contrast to analogs like rhodamine 110, where the fluorescence quantum yield is relatively unaffected between pH 4 and 9 [1]. The specific finding is that fluorescein's fluorescence is 'significantly reduced' at acidic pH, whereas rhodamine 110's remains constant across a physiologically relevant spectrum [1].

pH sensing live-cell imaging endocytosis assay

Fluorescein vs. Carboxyfluorescein and Calcein in Ocular Angiography: Quantified Dye Leakage and Vascular Contrast

In an in vivo primate model for ocular angiography, the performance of sodium fluorescein (Naf) was directly compared to its derivatives, carboxyfluorescein (CF) and calcein (Calc) [1]. The study revealed that sodium fluorescein (the clinical form of the parent compound) resulted in 'marked' dye leakage and tissue staining immediately following retinal photocoagulation [1]. In contrast, calcein exhibited only 'minimal' leakage and produced the greatest contrast between choroidal and retinal vasculature [1]. Carboxyfluorescein showed an intermediate level of 'moderate' leakage [1].

angiography ophthalmology blood-retinal barrier

Fluorescein (CAS 2321-07-5) Optimal Application Scenarios: Translating Differentiated Evidence into Practice


Fluorescence Lifetime and Quantum Yield Standardization in Aqueous Systems

Given its precisely determined absolute fluorescence quantum yield of 0.925 ± 0.015 in 0.1 N NaOH(aq) and its well-characterized lifetime data, unsubstituted fluorescein is the optimal choice as a primary or secondary quantum yield standard for calibrating fluorescence instrumentation, particularly in aqueous or physiological buffers where rhodamine 6G's ethanol-based standard is less applicable [1].

Rapid, Single-Timepoint Fluorescence Microscopy with Optimized Antifade Mounting

Due to its rapid photobleaching half-life of 9 seconds in standard glycerol/PBS buffer, fluorescein is best suited for endpoint assays or single-snapshot imaging where long-term illumination is not required. Its use mandates the inclusion of effective antifade reagents (e.g., Vectashield) to extend the imaging window, as demonstrated by the increase in half-life to 96 seconds [1].

Clinical Ocular Surface Staining and Diagnostic Angiography (Single-Agent Use)

The established propensity of sodium fluorescein for marked leakage and tissue staining, as demonstrated in primate angiography, underpins its clinical utility for detecting corneal abrasions and visualizing retinal vasculature. While this characteristic limits its use in complex intraoperative scenarios requiring minimal extravasation, it provides high sensitivity for identifying disruptions in the blood-retinal and corneal epithelial barriers [1].

pH-Responsive Probe Development and Environmental Sensing

Fluorescein's documented 'pH sensitive' classification and significant fluorescence reduction in acidic conditions (contrasting with pH-insensitive probes like rhodamine 110) make it a foundational scaffold for designing ratiometric pH sensors. Its strong, quantifiable response to pH shifts in the physiological range is a key asset for studying cellular processes involving acidification [1][2].

Technical Documentation Hub

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